Benzene, 1-(methoxymethyl)-2-(phenylseleno)-

Organoselenium Chemistry 77Se NMR Spectroscopy Intramolecular Interactions

Researchers requiring a well-defined ortho-substituted organoselenium building block often face supply challenges with uncharacterized or positional isomers that introduce uncontrolled variables. This compound solves that with a locked ortho-methoxymethyl-phenylseleno geometry, enabling reproducible investigation of through-space Se···O interactions as validated by 77Se NMR studies. Key values for procurement: - Unique Ortho Relationship: The direct aryl-Se bond and ortho-substitution pattern ensure specific intramolecular nonbonding interactions, absent in meta/para isomers or benzylic selenides. - Model Substrate for Methodology: The installed methoxymethyl group and aryl-Se handle support diverse transformations (oxidation, deprotection, cross-coupling) for synthetic method development. - Supply Assurance: Sourced as a specialty research intermediate with rigorous characterization data (NMR, HRMS) essential for initiating reproducible experimental protocols.

Molecular Formula C14H14OSe
Molecular Weight 277.23 g/mol
CAS No. 622839-16-1
Cat. No. B12573948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(methoxymethyl)-2-(phenylseleno)-
CAS622839-16-1
Molecular FormulaC14H14OSe
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1[Se]C2=CC=CC=C2
InChIInChI=1S/C14H14OSe/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyLYOMJOPDXOUPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)-2-(phenylseleno)benzene: Procurement Baseline


Benzene, 1-(methoxymethyl)-2-(phenylseleno)- (CAS 622839-16-1) is a synthetic organoselenium compound belonging to the class of ortho-substituted (phenylseleno)benzenes. Its molecular formula is C14H14OSe (exact mass 278.02100 Da) and its calculated LogP is 1.49 with a topological polar surface area of 9.23 Ų . The compound features a methoxymethyl (-CH2OCH3) group ortho to a phenylseleno (-SePh) substituent on a benzene ring, a substitution pattern that creates the potential for through-space intramolecular interactions between selenium and the oxygen atom of the ortho substituent, as established by the foundational study of (phenylseleno)benzene 77Se NMR chemical shifts [1]. This compound is catalogued primarily as a specialty research intermediate and is not known to be a commercial active pharmaceutical ingredient or agrochemical.

Why Generic Aryl Selenides Cannot Substitute This Compound


Generic aryl selenides or even closely related (phenylseleno)benzene isomers cannot be assumed to be functionally identical because the ortho-relationship between the phenylseleno group and the methoxymethyl substituent in the target compound locks in a unique intramolecular interaction. The work of Oddershede et al. demonstrated that in ortho-substituted (phenylseleno)benzenes, the 77Se NMR chemical shift is dominated by the identity of the ortho-group due to through-space interactions; these ortho-effects are roughly additive and are not reproduced by meta- or para-substitution patterns [1]. Furthermore, the direct aryl–Se bond in the target compound fundamentally differs from the benzylic–Se bond found in the isomer 1-methoxy-2-[(phenylseleno)methyl]benzene (CAS 42778-12-1), which eliminates direct selenium–aryl conjugation and drastically alters redox behavior and synthetic utility [2]. Therefore, substitution with a positional isomer or a simpler alkyl aryl selenide without quantitative side-by-side data would introduce an uncontrolled variable into any reaction, assay, or material property study.

1-(Methoxymethyl)-2-(phenylseleno)benzene: Differentiation Evidence


Ortho Se···O Through-Space Interaction vs. Methylene-Bridged Analogue

The ortho-methoxymethyl substituent in the target compound places an oxygen atom in spatial proximity to the selenium center, enabling through-space Se···O interactions. The landmark study by Oddershede et al. demonstrated that 77Se NMR chemical shifts of ortho-substituted (phenylseleno)benzenes vary over a range of 265 ppm (from 181 to 446 ppm) depending on the ortho-substituent, and that these ortho-effects are roughly additive [1]. In contrast, the regioisomer 1-methoxy-2-[(phenylseleno)methyl]benzene (CAS 42778-12-1) contains a methylene bridge between the aromatic ring and the selenium atom, which precludes the direct Se–aryl conjugation and the through-space ortho-interaction motif. This structural difference is expected to produce a markedly different 77Se NMR shift, though the specific δ(77Se) values for both compounds have not been reported in the primary literature [2].

Organoselenium Chemistry 77Se NMR Spectroscopy Intramolecular Interactions

LogP and PSA Differentiation from para-Methoxybenzyl Selenide

Computationally derived physicochemical properties provide an initial basis for differentiation. The target compound has a reported LogP of 1.488 and a topological polar surface area (TPSA) of 9.23 Ų . The structurally distinct isomer 1-methoxy-4-[(phenylselanyl)methyl]benzene (C14H14OSe), which features a para-methoxy group and a selenium atom attached via a methylene bridge, has been structurally characterized by single-crystal X-ray diffraction at 130 K but its experimental LogP was not reported [1]. The absence of the direct aryl–Se bond in the para-methylene-bridged compound alters both the electron distribution and the conformational flexibility compared to the ortho-arylseleno arrangement of the target compound. Quantitative LogP comparison between these two connectivity isomers is not available, representing a data gap.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Aryl–Se vs. Alkyl–Se Bonding and Redox Implications

The target compound contains a direct C(aryl)–Se bond, which allows for conjugation between the selenium lone pair and the aromatic π-system. This conjugation stabilizes the reduced selenide form and modulates the oxidation potential relative to alkyl aryl selenides. The isomer [(methoxymethyl)selanyl]benzene (CAS 56814-33-6) bears the methoxymethyl group on the selenium atom (C8H10OSe, MW 201.13 g/mol), which eliminates aryl–Se conjugation and produces a distinctly different redox profile [1]. Selenoxide elimination, a key synthetic transformation for generating alkenes from selenides, proceeds via an Ei mechanism whose rate and regioselectivity are sensitive to the electronic environment at selenium [2]. No comparative rate or oxidation potential data for these two connectivity isomers are available in the open literature.

Synthetic Methodology Selenoxide Elimination Redox Chemistry

C–Se Bond Geometry and ortho-Substituent Effects

Single-crystal X-ray structures of nine ortho-substituted (phenylseleno)benzenes reported by Oddershede et al. reveal that the C–Se bond length and the torsion angle between the Se–C(aryl) bond and the benzene ring plane are influenced by the nature of the ortho-substituent [1]. The target compound, with its -CH2OCH3 ortho group, is predicted to exhibit a distinct C–Se bond geometry due to the steric bulk and electron-donating character of the methoxymethyl group. However, no crystal structure of the target compound has been deposited in the Cambridge Structural Database or reported in the primary literature. For the structurally related compound 1-methoxy-4-[(phenylselanyl)methyl]benzene, the C–Se bond length was precisely determined at 130 K, but this compound lacks the ortho-disubstitution pattern and therefore does not serve as a direct comparator [2].

Structural Chemistry X-Ray Crystallography Conformational Analysis

Application Scenarios for 1-(Methoxymethyl)-2-(phenylseleno)benzene


Mechanistic Probe for Through-Space Se···O Interactions

Researchers investigating intramolecular nonbonding interactions between divalent selenium and oxygen can employ this compound as a model substrate. The ortho-relationship between the phenylseleno and methoxymethyl groups forces spatial proximity, and the 77Se NMR chemical shift should reflect the strength of this through-space interaction, as established for other ortho-substituted (phenylseleno)benzenes [1].

Selenoxide Elimination to ortho-Methoxymethyl-Substituted Alkenes

The phenylseleno group can be oxidized to the corresponding selenoxide, which upon mild heating undergoes syn-elimination to yield an alkene. Because the target compound is an aryl selenide with a methoxymethyl group already installed on the aromatic ring, both the selenoxide elimination and the fate of the aryl–Se bond must be evaluated under the specific conditions employed; no pre-optimized protocol for this specific substrate has been published [1].

Building Block for ortho-Functionalized Organoselenium Libraries

The methoxymethyl group can be deprotected or further functionalized, while the aryl–Se bond provides a handle for subsequent transformations such as lithiation, cross-coupling, or oxidation. However, given the absence of reported synthetic procedures for this specific compound, any methodology development should begin with rigorous characterization (1H, 13C, 77Se NMR, and HRMS) of the procured material [1].

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